Direct Synthetic Route to M4 Muscarinic Ligands
6-Morphanthridinone serves as the direct precursor in a 4-step, high-yielding synthesis of N-methyldarenzepine, a muscarinic acetylcholine receptor (M4) ligand . While other dibenzo[b,e]azepin-6-one derivatives can be synthesized, the reported protocol specifically leverages the unsubstituted core of 6-Morphanthridinone for a regioselective intramolecular Heck reaction to construct the target molecule. This published, reproducible methodology establishes a clear advantage over using pre-functionalized, more expensive, or less reactive analogs .
| Evidence Dimension | Synthetic Efficiency to N-methyldarenzepine |
|---|---|
| Target Compound Data | 4 synthetic steps |
| Comparator Or Baseline | Alternative dibenzoazepine precursors requiring additional protection/deprotection steps |
| Quantified Difference | Published route achieves target in 4 steps from 6-Morphanthridinone core; alternative routes not reported or are less efficient |
| Conditions | Pd-catalyzed intramolecular Heck reaction sequence |
Why This Matters
For CNS drug discovery programs, the ability to use a validated 4-step route to M4 ligands from a commercially available intermediate significantly accelerates hit-to-lead timelines and reduces synthesis costs.
